molecular formula C30H29NO2 B017436 Benzyl N,N-dibenzyl-L-phenylalaninate CAS No. 111138-83-1

Benzyl N,N-dibenzyl-L-phenylalaninate

Cat. No. B017436
CAS RN: 111138-83-1
M. Wt: 435.6 g/mol
InChI Key: XOAGXYJGAZOTAA-LJAQVGFWSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to benzyl N,N-dibenzyl-L-phenylalaninate involves complex organic reactions. A study by Liu et al. (2020) explored the whole-cell biotransformation for the synthesis of benzyl alcohol, a related compound, directly from bio-based L-phenylalanine using an artificial enzyme cascade in Escherichia coli, achieving a molar conversion above 99% (Liu et al., 2020). Additionally, visible light-sensitized benzylic sp3 C-H fluorination protocols have been optimized for functionalizing phenylalanine-like residues in peptides, showcasing the versatility in modifying such compounds (Bume et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be complex. Savage et al. (2006) prepared a series of N-ortho-ferrocenyl benzoyl amino acid ethyl esters, including an L-phenylalanine derivative, fully characterized by NMR spectroscopic techniques and mass spectrometry, providing insights into their molecular structures (Savage et al., 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions. Kinetic studies of enzymatic synthesis of peptides in aqueous/organic biphasic systems using related compounds have been explored, offering insights into reaction mechanisms and properties (Nakanishi & Matsuno, 1986).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. Studies on related compounds provide a basis for predicting these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are fundamental aspects of this compound. Research into the carbonylation of benzyl alcohol and its analogs catalyzed by palladium complexes in aqueous systems provides valuable insights into potential chemical behaviors and applications of similar compounds (Lin & Yamamoto, 1998).

Mechanism of Action

Benzyl N,N-dibenzyl-L-phenylalaninate, also known as l-n,n-dibenzylphenylalanine benzyl ester, is an organic compound with a wide range of applications in biomedical research, drug synthesis, and the cosmetics industry . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is commonly used as an inducer in biomedical research, particularly in cell culture and molecular biology experiments

Mode of Action

As an ester compound, it can participate in esterification reactions and can be hydrolyzed under the action of acids or bases . The specific interactions with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Given its use in biomedical research and drug synthesis, it is likely to influence a variety of cellular and molecular processes .

Pharmacokinetics

Its physical and chemical properties such as solubility in organic solvents like ethanol and chloroform, and its susceptibility to hydrolysis, may influence its bioavailability .

Result of Action

Its use as an inducer in biomedical research suggests it may have a role in modulating cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored in a dry, cool, well-ventilated place, away from fire sources and oxidants . During transportation, packaging should be leak-proof and moisture-proof . When handling this compound, appropriate protective equipment such as gloves and safety glasses should be worn to ensure personal safety .

properties

IUPAC Name

benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAGXYJGAZOTAA-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448630
Record name Benzyl N,N-dibenzyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111138-83-1
Record name Benzyl N,N-dibenzyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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